Cas no 691381-10-9 (1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine)
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]-
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
- 1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine
- 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine
- N-Pyrrolidinyl 5-bromo-2-methoxybenzenesulfonamide
- 1-(5-bromo-2-methoxybenzenesulfonyl)pyrrolidine
- 4-bromo-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- 4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole
- AC1LDSRP
- ACMC-1BAD5
- AG-G-68763
- AP-263
- 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine
- SMR000113708
- 1-(5-BROMO-2-METHOXYBENZENESULPHONYL)PYRROLIDINE
- MLS000547927
- AM87144
- BS-22637
- F73053
- MFCD04091911
- AKOS001272978
- AP-263/42173424
- CHEMBL1572936
- CS-0211429
- 691381-10-9
- DTXSID10351439
- HMS2340M23
- Z45509103
- A866901
-
- MDL: MFCD04091911
- Inchi: 1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
- InChI Key: FPKQJHZVAVRUQD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)S(N1CCCC1)(=O)=O)OC
Computed Properties
- Exact Mass: 318.98800
- Monoisotopic Mass: 318.98778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.545
- Melting Point: 116-120
- Boiling Point: 437°C at 760 mmHg
- Flash Point: 218.1°C
- Refractive Index: 1.59
- PSA: 54.99000
- LogP: 3.26090
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Security Information
- Hazard Statement: Irritant/Keep Cold
-
Hazardous Material Identification:
- Storage Condition:Keep cold
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007004-25g |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine |
691381-10-9 | 95% | 25g |
$400.00 | 2023-09-01 | |
| TRC | B696848-100mg |
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine |
691381-10-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696848-250mg |
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine |
691381-10-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696848-500mg |
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine |
691381-10-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696848-1g |
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine |
691381-10-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR9407-1g |
4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole |
691381-10-9 | 95% | 1g |
£17.00 | 2025-02-21 | |
| abcr | AB248843-1 g |
4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole; 95% |
691381-10-9 | 1g |
€110.00 | 2023-04-27 | ||
| abcr | AB248843-5 g |
4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole; 95% |
691381-10-9 | 5g |
€246.00 | 2023-04-27 | ||
| abcr | AB248843-25 g |
4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole; 95% |
691381-10-9 | 25g |
€654.00 | 2023-04-27 | ||
| Chemenu | CM524089-250mg |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine |
691381-10-9 | 97% | 250mg |
$68 | 2023-01-01 |
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Suppliers
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine: A Versatile Building Block in Modern Medicinal Chemistry
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine (CAS No. 691381-10-9) is a structurally complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical research. This compound belongs to the class of pyrrolidines, a five-membered nitrogen-containing heterocycle commonly found in bioactive molecules. The presence of a phenylsulfonyl group in its structure, coupled with a brominated and methoxylated aromatic ring, endows it with a dual functionality that makes it an attractive candidate for drug discovery and molecular design in the field of medicinal chemistry.
The chemical structure of 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine is characterized by a pyrrolidine ring linked to a sulfonyl group via an ether linkage to a substituted benzene ring. This configuration allows for the compound to serve as a synthetic intermediate in the preparation of heterocyclic compounds with diverse biological activities. Recent studies have demonstrated that the electronic effects of the meta-methoxy and para-bromo substituents on the aromatic ring play a critical role in modulating the reactivity of the sulfonyl group, which is essential for bioconjugation and prodrug development.
In the context of drug development, compounds containing pyrrolidines have been extensively explored as modulators of ion channels and enzyme inhibitors. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the use of phenylsulfonyl-substituted pyrrolidines as selective P2X7 receptor antagonists, which are promising therapeutic agents for inflammatory diseases. The stereochemistry of the pyrrolidine ring in 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine is particularly noteworthy, as it can be fine-tuned through asymmetric synthesis to achieve enantiomerically pure forms, a crucial requirement for pharmacological efficacy.
The synthetic accessibility of 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine has also been a focus of recent research. A 2022 report in Advanced Synthesis & Catalysis described an efficient one-pot protocol for its preparation, involving the regioselective sulfonation of a 2-methoxy-5-bromoaniline derivative followed by ring-closing metathesis to form the pyrrolidine core. This method achieved a high yield (82%) and excellent stereoselectivity, which is a significant advancement over traditional multistep syntheses that often suffer from low efficiency and complicated workup procedures.
Moreover, the electrophilic nature of the sulfonyl group in 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine has been exploited in molecular imprinting technologies. A 2024 paper in ACS Applied Materials & Interfaces demonstrated that this compound can serve as a template molecule for the preparation of imprinted polymers with high binding affinity for metal ions and organic pollutants, opening new avenues for its application in environmental remediation and analytical chemistry.
From a computational chemistry perspective, 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine has been subjected to quantum mechanical calculations to elucidate its electronic structure and reactivity patterns. Density functional theory (DFT) studies revealed that the methoxy group exerts a strong electron-donating effect, which stabilizes the transition states in nucleophilic substitution reactions. These findings are of particular relevance to drug metabolism studies, as they provide insights into the biotransformation pathways of pyrrolidine-based drugs in biological systems.
Looking ahead, the versatility of 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine positions it as a key scaffold for the development of targeted therapies. Researchers at the Max Planck Institute have recently proposed its use in the design of PROTACs (proteolysis-targeting chimeras), where the sulfonyl group can be conjugated to E3 ligase ligands while the pyrrolidine ring serves as a linker to degrader molecules. This approach could revolutionize protein degradation strategies in precision oncology and neurodegenerative disease research.
In conclusion, 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine (CAS No. 691381-10-9) exemplifies the power of structure-activity relationships in medicinal chemistry. Its unique combination of electronic effects, stereochemical flexibility, and synthetic accessibility makes it a cornerstone for innovative drug development and material science applications. As ongoing research continues to unravel its biological potential and technical applications, this compound is poised to play a pivotal role in shaping the future of pharmaceutical innovation.
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